molecular formula C19H19N5O3 B12179856 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide

Cat. No.: B12179856
M. Wt: 365.4 g/mol
InChI Key: ZRPVCTCAHZYHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide (CAS 1081126-24-0) is a synthetic hybrid molecule designed for advanced life science and drug discovery research. This compound integrates two privileged pharmacophores—an indole moiety and a pyridine ring—within a single molecular framework, making it a valuable scaffold for investigating novel structure-activity relationships (SAR) . The strategic incorporation of these structures is aligned with modern rational drug design strategies, particularly molecular hybridization, which aims to develop multi-target ligands with enhanced therapeutic efficacy and selectivity . The indole scaffold is a well-established structural component in medicinal chemistry, known for its diverse biological activities. It serves as a key pharmacophore in receptor-ligand interactions and is found in compounds with demonstrated antitumor, antimicrobial, antioxidant, and anti-inflammatory properties . The pyridine ring, a common nitrogen heterocycle, contributes significantly to a molecule's pharmacokinetic profile, often influencing solubility and bioavailability. The combination of these features in a single molecule creates a sophisticated chemical tool for researchers exploring new chemical space in the development of bioactive compounds . With a molecular formula of C19H19N5O3 and a molecular weight of 365.39 g/mol , this reagent is supplied to the research community for Research Use Only . It is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound in various applications, including but not limited to, the synthesis of more complex derivatives, in vitro biological screening, and as a standard in analytical method development.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(pyridin-2-ylmethyl)oxamide

InChI

InChI=1S/C19H19N5O3/c25-17(16-11-13-5-1-2-7-15(13)24-16)21-9-10-22-18(26)19(27)23-12-14-6-3-4-8-20-14/h1-8,11,24H,9-10,12H2,(H,21,25)(H,22,26)(H,23,27)

InChI Key

ZRPVCTCAHZYHGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-2-ylmethyl)ethanediamide typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. One common synthetic route includes the following steps:

    Preparation of Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Preparation of Pyridine Intermediate: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reaction: The indole and pyridine intermediates are then coupled with ethanediamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the ethanediamide backbone can be reduced to form corresponding alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ethanediamide backbone.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Key Reaction Steps

  • Step 1 : Reacting an indole derivative with an amine.
  • Step 2 : Coupling with a pyridine-containing compound under controlled conditions.

Pharmacological Properties

Research indicates that N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide may exhibit significant biological activities, including:

  • Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation through mechanisms such as:
    • Inducing apoptosis in cancer cells.
    • Inhibiting angiogenesis.
    • Modulating signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Applications in Drug Development

Given its structural characteristics, this compound is being explored for various pharmaceutical applications:

  • Cancer Therapeutics : Due to its anticancer properties, it is being investigated as a lead compound for developing new cancer treatments.
  • Inflammatory Diseases : Its anti-inflammatory potential positions it as a candidate for drugs targeting conditions such as arthritis or chronic inflammation.
  • Targeted Drug Delivery : The unique structure may enhance the selectivity and efficacy of drug delivery systems.

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-2-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound: N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide C₁₈H₁₈N₄O₃ 338.36 Indole-2-carbonyl, pyridin-2-ylmethyl Potential metal coordination (pyridine N, amide O) -
N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide C₂₃H₂₀N₄O₃ 412.43 Naphthalen-1-yl Enhanced hydrophobicity; possible applications in hydrophobic drug delivery
N-(2-Hydroxyethyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide C₁₅H₁₈N₄O₄ 318.33 Hydroxyethyl Improved aqueous solubility due to polar -OH group
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide C₁₈H₂₁N₃O₃ 327.38 2-Methoxy-4-methylbenzyl Antioxidant activity inferred from similar benzimidazole derivatives (DPPH assay)
Key Observations:

Hydrophobicity : The naphthalen-1-yl analog () exhibits greater hydrophobicity due to its aromatic system, which may influence membrane permeability and bioavailability .

Solubility : The hydroxyethyl variant () likely has higher aqueous solubility compared to the pyridin-2-ylmethyl or naphthyl derivatives, making it more suitable for hydrophilic environments .

Coordination Potential: The pyridin-2-ylmethyl group in the target compound suggests metal-binding capabilities (e.g., with Mn(II) or Fe(II)), similar to quinoline-carboxamide derivatives in , which coordinate metals for nitric oxide (NO) delivery .

Physicochemical Properties

While direct data on the target compound’s melting point or solubility are unavailable, analogs provide approximations:

  • Melting Points : Indole-containing analogs (e.g., ) exhibit melting points between 159–187°C in hexane/ethyl acetate, suggesting thermal stability for the target compound .
  • Spectroscopic Data :
    • IR : Indole N-H stretches (~3400 cm⁻¹) and amide C=O (~1650 cm⁻¹) are expected, as seen in benzimidazole derivatives () .
    • NMR : Pyridine protons (δ 7.0–8.5 ppm) and indole aromatic protons (δ 6.5–7.5 ppm) would dominate, as observed in and .
Antioxidant Activity:

Benzimidazole-based ethanediamides () show radical scavenging activity in DPPH assays, suggesting the target compound may also exhibit antioxidant properties if tested .

Pharmacokinetics:
  • The naphthalen-1-yl analog’s higher molecular weight (412.43 g/mol ) may reduce renal clearance compared to the target compound .
  • The hydroxyethyl analog’s polarity () could enhance solubility but limit blood-brain barrier penetration .

Biological Activity

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide is a complex organic compound that combines an indole moiety with a pyridine group. This unique structure suggests potential pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5O3C_{19}H_{19}N_{5}O_{3}, with a molecular weight of 365.4 g/mol. The compound features an ethanediamide backbone, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H19N5O3C_{19}H_{19}N_{5}O_{3}
Molecular Weight365.4 g/mol
IUPAC NameN-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(pyridin-4-ylmethyl)oxamide
InChI KeyHEVRCJVRFBZKPT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole and pyridine moieties can modulate the activity of enzymes and receptors, influencing pathways involved in inflammation and cancer progression.

Preliminary studies indicate that compounds with similar structures may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. For instance, studies on related indole derivatives demonstrated their ability to suppress nitric oxide (NO) production in LPS-stimulated macrophages, which is a marker of inflammation .

Case Study: Indolin Derivatives
In a study evaluating 3-substituted indolin derivatives, one compound showed a 50% suppression of NO secretion at concentrations as low as 20 μM. This indicates that similar compounds could be effective in reducing inflammation without cytotoxic effects .

Anticancer Activity

The presence of the indole structure is noteworthy as it has been associated with anticancer properties. Indole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways related to cell proliferation and survival.

Research Findings and Implications

A review of various studies highlights the potential therapeutic applications of this compound:

  • Cytokine Inhibition : The compound may significantly inhibit pro-inflammatory cytokines, which are crucial in conditions like arthritis and inflammatory bowel disease.
  • Signal Pathway Modulation : Research indicates that similar compounds can affect key signaling pathways, including MAPK and NF-kB pathways, which are integral to inflammatory responses .
  • Potential Drug Development : Given its structural characteristics and biological activities, there is potential for developing this compound into a therapeutic agent for inflammatory diseases and cancer treatment.

Q & A

Q. What are the common synthetic routes for preparing N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-2-ylmethyl)ethanediamide?

The synthesis typically involves multi-step condensation reactions. A foundational approach includes:

  • Step 1 : Reacting an indole-2-carbonyl chloride derivative with ethylenediamine to form the N-(2-aminoethyl)indole-2-carboxamide intermediate.
  • Step 2 : Coupling this intermediate with pyridine-2-ylmethylamine using a carbodiimide crosslinker (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures .

Q. How is the compound characterized to confirm its structure?

Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify backbone connectivity and substituent positions. For example, indole NH protons appear at δ 10–11 ppm, while pyridine protons resonate at δ 8–9 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 423.18) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at concentrations of 1–100 μM .
  • Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus to evaluate inhibition zones .
  • Solubility Testing : Measure in PBS, DMSO, and ethanol to guide in vitro dosing .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridine-indole coupling step?

Yield improvements require:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) in DMF at 80°C enhance coupling efficiency by 15–20% compared to carbodiimide methods .
  • Solvent Selection : Anhydrous DMF outperforms THF or acetonitrile due to better solubility of intermediates .
  • Stoichiometric Adjustments : Using 1.2 equivalents of pyridinylmethylamine reduces side-product formation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or binding affinity often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) and use internal controls (e.g., doxorubicin) .
  • Conformational Analysis : Molecular dynamics simulations (AMBER/CHARMM) to identify active conformers interacting with target proteins (e.g., kinase domains) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. How can computational methods predict the compound’s interaction with biological targets?

Use:

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., EGFR or PARP-1) based on indole-pyridine pharmacophores .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with IC50_{50} values to guide structural modifications .
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability, CYP inhibition, and toxicity risks .

Q. What analytical techniques address instability during storage or handling?

  • Degradation Pathways : HPLC-MS to identify hydrolytic or oxidative byproducts under stress conditions (e.g., 40°C/75% humidity) .
  • Stabilization : Lyophilization with cryoprotectants (trehalose) or storage in argon-flushed vials at -80°C .
  • Light Sensitivity : UV-vis spectroscopy to monitor photodegradation; use amber glassware for storage .

Methodological Challenges and Solutions

Q. How to troubleshoot low purity in final product batches?

  • Impurity Profiling : LC-MS to detect unreacted starting materials (e.g., residual indole carbonyl chloride) .
  • Chromatography Adjustments : Switch to reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water .
  • Recrystallization Optimization : Use mixed solvents (e.g., dichloromethane/methanol) for better crystal lattice formation .

Q. What experimental designs validate the compound’s mechanism of action?

  • Target Engagement : Cellular thermal shift assays (CETSA) to confirm binding to putative targets .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., AKT1) to assess loss of compound efficacy .
  • Metabolomics : LC-MS-based profiling to identify pathway perturbations (e.g., apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.